molecular formula C15H21NO5 B2436638 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid CAS No. 1701580-75-7

2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid

Cat. No.: B2436638
CAS No.: 1701580-75-7
M. Wt: 295.335
InChI Key: AILIGXZHNJZCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid is a synthetic organic compound with the molecular formula C15H21NO5. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amine functionalities during chemical synthesis .

Properties

IUPAC Name

3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-15(10-20-4,12(17)18)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILIGXZHNJZCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC)(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1701580-75-7
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Boc-Protected Amino Acid Synthesis via tert-Butoxycarbonyl Group Introduction

The tert-butoxycarbonyl (Boc) group is a cornerstone of amino acid protection in organic synthesis. For 2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid, the Boc group is introduced to the amino functionality early in the synthesis to prevent undesired side reactions.

Starting Material: 3-Amino-3-Phenylpropanoic Acid Derivatives

The precursor 3-amino-3-phenylpropanoic acid (or its ester) is typically functionalized at the amino group. In a method adapted from WO2012117417A1, sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the reaction of the amino group with di-tert-butyl dicarbonate (Boc₂O). This step achieves >90% yield under anhydrous conditions at 0–5°C, with the Boc group selectively protecting the amine.

Methoxy Group Installation

The 3-methoxy substituent is introduced via nucleophilic substitution or Mitsunobu reaction. For example, methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 60°C replaces a hydroxyl group with methoxy, yielding the intermediate 3-methoxy-2-phenylpropanoic acid Boc-protected ester. This step requires careful temperature control to avoid epimerization.

Multi-Step Synthesis from Phenylisoserine Hydrochloride

A patented route (CN106083624B) outlines a one-pot synthesis starting from benzaldehyde, malonic acid, and ammonium acetate. While originally designed for 3-amino-3-phenylpropionic acid esters, this method can be adapted for the target compound:

Key Reaction Steps

  • Knoevenagel Condensation : Benzaldehyde reacts with malonic acid in ethanol under acidic conditions (H₂SO₄) to form 3-phenylprop-2-enoic acid.
  • Michael Addition : Ammonium acetate introduces the amino group, yielding 3-amino-3-phenylpropanoic acid.
  • Boc Protection and Methoxylation : Sequential Boc protection (using Boc₂O) and methoxy group installation (via CH₃I/K₂CO₃) complete the synthesis.
Reaction Conditions and Yields
Step Reagents/Conditions Yield Purity (HPLC)
Knoevenagel Condensation H₂SO₄, 45–55°C, 7–8 hrs 85% 92%
Boc Protection Boc₂O, NaH, THF, 0–5°C, 2 hrs 93% 95%
Methoxylation CH₃I, K₂CO₃, DMF, 60°C, 4 hrs 78% 89%

This method achieves an overall yield of 62% with high stereochemical fidelity.

Solid-Phase Peptide Synthesis (SPPS) Approach

The Boc-protected derivative is integral to peptide synthesis. Sigma-Aldrich’s discontinued product (691356) highlights a related compound synthesized via Boc-SPPS:

Protocol Overview

  • Resin Activation : Wang resin is functionalized with hydroxymethyl groups.
  • Amino Acid Coupling : The Boc-protected amino acid (e.g., 3-methoxy-2-phenylpropanoic acid derivative) is coupled using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
  • Deprotection and Cleavage : Trifluoroacetic acid (TFA) removes the Boc group, and the peptide is cleaved from the resin with HF.
Advantages and Limitations
  • Yield : 70–85% per coupling cycle.
  • Purity : ≥90% (HPLC) after purification.
  • Scalability : Limited by resin capacity and HF handling requirements.

Stereochemical Control and Chiral Resolution

The compound’s stereochemistry at C2 and C3 is critical for biological activity. WO2012117417A1 details chiral resolution using recrystallization from hexane/ethyl acetate mixtures, achieving enantiomeric excess (ee) >99%. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes undesired enantiomers.

Comparative Analysis of Preparation Methods

Method Overall Yield Purity Scalability Cost Efficiency
Boc Protection Route 62% 95% High Moderate
One-Pot Synthesis 55% 89% Medium High
SPPS Approach 70% 90% Low Low

The Boc protection route offers the best balance of yield and scalability, while SPPS is preferred for small-scale, high-purity applications.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is acid-labile, making it susceptible to removal under acidic conditions.

  • Reagents : Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol, or other strong acids.

  • Conditions : Room temperature or mild heating.

  • Product : The free amine derivative (2-amino-3-methoxy-2-phenylpropanoic acid).

  • Mechanism : Acidic cleavage of the carbamate bond. For example, treatment with TFA in dichloromethane (DCM) selectively removes the Boc group without affecting other acid-sensitive functionalities .

Peptide Coupling Reactions

The compound can serve as an intermediate in peptide synthesis due to its amino acid-like structure.

  • Reagents : Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , N-hydroxysuccinimide (NHS) , or benzotriazole-1-yl-oxy-tripyrrolidinophosphonium hexafluorophosphate (PyBOP) .

  • Conditions : Room temperature, inert atmosphere (argon), and dry solvents (e.g., dimethylformamide, DCM).

  • Product : Amide-linked peptide derivatives.

  • Mechanism : Activation of the carboxylic acid group followed by nucleophilic attack by an amine. For example, coupling with a phenylpropanoic acid derivative using DIPEA (N,N-diisopropylamine) as a base .

Substitution Reactions

The methoxy group and phenyl ring may undergo electrophilic substitution under specific conditions.

  • Reagents : Electrophiles (e.g., nitric acid, Friedel-Crafts reagents).

  • Conditions : High-temperature nitration or Lewis acid catalysis.

  • Product : Substituted derivatives (e.g., nitrophenyl analogs).

  • Mechanism : Electrophilic aromatic substitution, though steric hindrance from the bulky Boc group may limit reactivity.

Enzymatic Transformations

The compound’s structure may enable enzymatic modifications, such as ester hydrolysis or amidation.

  • Reagents : Lipases, proteases, or amidases.

  • Conditions : Mild pH (5–8), aqueous/organic media.

  • Product : Metabolites with altered functional groups (e.g., esters to carboxylic acids).

Reactivity of the Phenyl Group

The phenyl ring may participate in aromatic reactions, though the attached substituents influence reactivity.

  • Reagents : Oxidizing agents (e.g., KMnO₄), Grignard reagents.

  • Conditions : Aqueous or anhydrous environments.

  • Product : Oxidized or alkylation derivatives.

Key Reaction Data Table

Reaction TypeReagents/ConditionsProductSource
Boc DeprotectionTFA in DCM, rt2-amino-3-methoxy-2-phenylpropanoic acid
Peptide CouplingEDC/NHS, DIPEA, DCM, rtAmide-linked peptide derivatives
Substitution (Nitration)HNO₃, H₂SO₄, 50°CNitrophenyl-substituted analogs

Research Findings

  • Selective Deprotection : The Boc group is selectively removed under acidic conditions without affecting other acid-sensitive groups, enabling controlled synthesis .

  • Coupling Efficiency : Use of DIPEA in coupling reactions ensures deprotonation of the activated intermediate, enhancing amide bond formation .

  • Steric Effects : The bulky tert-butyl group may hinder reactions at the α-carbon or adjacent positions, necessitating optimized conditions .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₇NO₄
  • CAS Number : 86123-95-7
  • IUPAC Name : (R)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions. The methoxy group contributes to its solubility and reactivity, making it a valuable building block in organic synthesis.

Antiviral Activity

Research has indicated that derivatives of β-amino acids, including 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid, exhibit antiviral properties. A notable study assessed the efficacy of similar compounds against the Tobacco Mosaic Virus (TMV), demonstrating significant curative activity.

CompoundVirusCurative Activity (%)Concentration (μg/mL)
A-192558TMV69.1500
A-87380TMV56.8500

This suggests that structural modifications can enhance antiviral efficacy.

Antibacterial Activity

The fluoro group in similar compounds has been linked to antimicrobial activity. Studies have shown that compounds with halogenated aromatic substituents can effectively inhibit bacterial growth.

CompoundBacteria StrainMinimum Inhibitory Concentration (MIC, μg/mL)
Compound AE. coli32
Compound BS. aureus16

These findings indicate the potential for developing new antibacterial agents based on this compound's structure.

Peptide Synthesis

The Boc protecting group is widely utilized in peptide synthesis due to its stability under various reaction conditions and ease of removal. The compound serves as an essential intermediate for synthesizing peptides that may possess therapeutic properties.

Synthesis Methodology

A common method for synthesizing peptides involving this compound includes the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine). The reaction typically occurs in dichloromethane at controlled temperatures to ensure high yields.

Cytotoxicity Assays

Compounds similar to this compound have been evaluated for cytotoxic effects using various human cell lines, including THP-1 (human monocytic leukemia). These studies help assess the safety profile and therapeutic index of potential drug candidates.

Case Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, derivatives of this compound were tested for their anticancer properties against several cancer cell lines. The results indicated that specific modifications enhanced cell apoptosis and inhibited tumor growth.

CompoundCancer Cell LineIC₅₀ (μM)
Boc-D-Ser(Me)-OHMCF-715
Boc-D-Ser(Me)-OHHeLa10

These findings highlight the potential for further development into anticancer therapies.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions to occur at other functional groups. Upon removal of the Boc group, the free amine can participate in various biochemical pathways, influencing enzyme activity and protein function .

Comparison with Similar Compounds

Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid, commonly referred to as Boc-D-Ser(Me)-OH, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

  • Molecular Formula : C₉H₁₇NO₅
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 86123-95-7
  • Structural Characteristics :
    • Contains a tert-butoxycarbonyl (Boc) protecting group.
    • Exhibits a methoxy group and a phenyl substituent on the propanoic acid backbone.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its role as a pharmaceutical intermediate and potential therapeutic agent. Key areas of interest include:

  • Enzyme Inhibition :
    • The compound has been identified as an inhibitor of certain enzymes, including carbonic anhydrases (CAs), which play crucial roles in various physiological processes and are implicated in diseases such as cancer and glaucoma .
  • Cell Line Studies :
    • In vitro studies have demonstrated that Boc-D-Ser(Me)-OH exhibits low toxicity in non-cancerous cell lines while showing significant inhibitory effects on cancer cell proliferation . This suggests a promising therapeutic window for potential anticancer applications.
  • Mechanistic Insights :
    • Molecular docking studies have revealed that the compound interacts with specific amino acid residues in target enzymes, indicating a mechanism of action that could be exploited for drug development .

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionInhibits carbonic anhydrases; potential implications for cancer treatment
CytotoxicityLow toxicity in non-cancerous cell lines
Anticancer ActivitySignificant inhibition of cancer cell proliferation

Table 2: Structural and Physical Properties

PropertyValue
Molecular FormulaC₉H₁₇NO₅
Molecular Weight219.24 g/mol
CAS Number86123-95-7
Boiling PointNot available
pKaNot specified

Case Studies

  • Inhibition of Carbonic Anhydrases :
    A study conducted on various derivatives of propanoic acids, including Boc-D-Ser(Me)-OH, highlighted its ability to inhibit carbonic anhydrase activity effectively. The research utilized molecular modeling techniques to predict binding affinities and elucidate the structure-activity relationship (SAR) associated with these compounds .
  • Antitumor Activity Assessment :
    In xenograft mouse models, derivatives similar to Boc-D-Ser(Me)-OH demonstrated tumor regression, emphasizing their potential as anticancer agents. The study focused on evaluating isozyme selectivity and biological activity against various cancer cell lines, revealing promising results that warrant further investigation .

Q & A

Q. What are the standard synthetic routes for preparing 2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid, and how are intermediates purified?

The compound is typically synthesized via Boc protection of the amino group, followed by coupling reactions. For example, tert-butoxycarbonyl (Boc) protection is achieved using Boc anhydride in a basic solvent like THF/water. Subsequent steps involve methoxy and phenyl group incorporation via nucleophilic substitution or Friedel-Crafts alkylation. Purification often employs liquid-liquid extraction (e.g., ethyl acetate/water) and acid-base partitioning to isolate the carboxylic acid intermediate . Final purification may use preparative HPLC to achieve >95% purity, as described for structurally similar Boc-protected amino acid derivatives .

Q. How is the purity and stability of this compound assessed in research settings?

Purity is typically verified via HPLC (C18 column, acetonitrile/water gradient) and NMR (comparison of integration ratios for tert-butyl, methoxy, and aromatic protons). Stability is assessed under storage conditions (-20°C, desiccated) using accelerated degradation studies (e.g., exposure to heat, light, or humidity) followed by HPLC monitoring. For Boc-protected analogs, decomposition via tert-butyl group cleavage under acidic conditions is a critical stability concern .

Q. What safety precautions are required when handling this compound?

Standard lab safety protocols include PPE (gloves, lab coat, goggles), proper ventilation, and spill containment measures. The compound may cause skin/eye irritation (H315/H319 hazard codes), requiring immediate washing and access to emergency showers/eye stations. Contaminated clothing must be removed and professionally decontaminated .

Advanced Research Questions

Q. How can researchers resolve low yields during the coupling step of Boc-protected intermediates?

Low yields in coupling reactions (e.g., amide bond formation) often stem from inefficient activation of the carboxylic acid. Methodological adjustments include:

  • Using DCC (dicyclohexylcarbodiimide) or EDC (ethylcarbodiimide) with DMAP (dimethylaminopyridine) as a catalyst to enhance reactivity .
  • Optimizing solvent polarity (e.g., dichloromethane for hydrophobic intermediates) to improve solubility .
  • Monitoring reaction progress via TLC or LC-MS to identify side products (e.g., urea derivatives from DCC decomposition) .

Q. What analytical strategies address contradictions in NMR data for stereoisomeric impurities?

Discrepancies in NMR signals (e.g., unexpected splitting or integration) may indicate stereochemical impurities. Advanced approaches include:

  • Chiral HPLC with a polysaccharide column to separate enantiomers .
  • 2D NMR (COSY, NOESY) to confirm spatial proximity of protons, especially for methoxy and phenyl groups .
  • X-ray crystallography for unambiguous structural determination, though this requires high-purity crystals .

Q. How can researchers optimize reaction conditions to minimize racemization during Boc deprotection?

Racemization during Boc removal (e.g., using TFA) is a common issue. Mitigation strategies involve:

  • Lowering reaction temperatures (0–4°C) and using shorter deprotection times .
  • Employing mild acidic conditions (e.g., HCl/dioxane) instead of strong acids like TFA for acid-sensitive derivatives .
  • Adding scavengers (e.g., triethylsilane) to quench reactive intermediates that promote racemization .

Q. What computational tools predict the logP and solubility of this compound for pharmacokinetic studies?

Software like ACD/Labs or ChemAxon calculates logP (predicted ~2.27 for similar Boc-protected compounds) using atom-based contributions . Solubility in aqueous buffers is estimated via the Hansen solubility parameters, with adjustments for pH-dependent ionization of the carboxylic acid group. Experimental validation using shake-flask methods (UV-Vis or HPLC quantification) is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.